Methyl 4-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate
Description
Methyl 4-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate is a synthetic compound featuring a central pyrrolidin-2,5-dione (succinimide) scaffold substituted with a 4-methoxyphenyl-piperazine moiety and a methyl benzoate group.
Properties
Molecular Formula |
C23H25N3O5 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
methyl 4-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C23H25N3O5/c1-30-19-9-7-17(8-10-19)24-11-13-25(14-12-24)20-15-21(27)26(22(20)28)18-5-3-16(4-6-18)23(29)31-2/h3-10,20H,11-15H2,1-2H3 |
InChI Key |
JFMQMZPASRNGLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxyphenylamine with piperazine under controlled conditions to form 4-(4-methoxyphenyl)piperazine.
Synthesis of the Pyrrolidine-2,5-dione Moiety: This step involves the reaction of maleic anhydride with an appropriate amine to form the pyrrolidine-2,5-dione structure.
Coupling Reaction: The final step involves coupling the piperazine derivative with the pyrrolidine-2,5-dione moiety and benzoic acid derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups in the pyrrolidine-2,5-dione moiety can be reduced to form hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of hydroxylated pyrrolidine derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
The target compound’s succinimide core distinguishes it from quinoline-based analogs. For example, Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C6) replaces the succinimide with a quinoline-4-carbonyl group. Key differences include:
- Spectroscopic Data : C6’s characterization included $ ^1H $ NMR and HRMS, common for verifying purity and structure . The succinimide core in the target compound would exhibit distinct NMR signals (e.g., carbonyl peaks at ~170–180 ppm in $ ^{13}C $ NMR).
Table 1: Core Structure Comparison
Piperazine Substituent Variations
The 4-methoxyphenyl group on the piperazine ring is a critical structural feature. Comparisons include:
- Ethyl-Substituted Analog: Ethyl 4-[3-(4-ethyl-1-piperazinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate replaces the 4-methoxyphenyl group with an ethyl group.
- Halogenated Analogs : Compounds like C2 (4-bromophenyl) and C3 (4-chlorophenyl) demonstrate how electron-withdrawing groups affect electronic properties and steric bulk, which could influence receptor binding or metabolic stability.
Table 2: Piperazine Substituent Effects
*Estimated using fragment-based methods due to lack of experimental data.
Pharmacological Considerations (Limitations)
While highlights the role of piperazine moieties in dopamine receptor binding (e.g., L-750,667’s D4 receptor selectivity) , the target compound’s biological activity remains uncharacterized in the provided data.
Biological Activity
Methyl 4-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate (CAS Number: 350707-85-6) is a synthetic compound with potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine ring and a dioxopyrrolidine moiety. Its molecular formula is C₁₈H₁₉N₃O₄, with a molecular weight of approximately 341.36 g/mol. The presence of the methoxy group on the phenyl ring suggests potential interactions with various biological targets.
Research indicates that compounds containing piperazine and pyrrolidine derivatives often exhibit diverse biological activities, including:
- Antidepressant Effects : Piperazine derivatives are known for their serotonergic activity, which can contribute to antidepressant effects. The specific structure of this compound may enhance this activity through selective serotonin reuptake inhibition.
- Antitumor Activity : The dioxopyrrolidine moiety has been associated with cytotoxic effects against cancer cell lines. Studies have shown that similar compounds can induce apoptosis in various cancer types by modulating cell cycle progression and promoting oxidative stress.
Biological Activity Data
The biological activity of this compound has been evaluated in several studies. The following table summarizes key findings related to its pharmacological effects:
Case Studies
- Antidepressant Activity : A study conducted by Kumar et al. (2009) demonstrated that a similar piperazine derivative exhibited significant antidepressant-like effects in rodent models, suggesting that this compound may share this property due to its structural similarities.
- Antitumor Efficacy : Research by Zhang et al. (2014) indicated that compounds with dioxopyrrolidine structures showed promising results in inhibiting tumor growth in vitro and in vivo, highlighting the potential of this compound as an anticancer agent.
- Antimicrobial Properties : A recent evaluation found that derivatives containing piperazine rings demonstrated effective antibacterial activity against several strains, including resistant bacteria, indicating potential therapeutic applications in infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
